Physicochemical Property Profile of 1-Amino-3-methylhexan-2-ol vs. 2-Amino-3-methylhexan-1-ol
Comparison of predicted physicochemical properties reveals distinct differences between the positional isomers 1-amino-3-methylhexan-2-ol and 2-amino-3-methylhexan-1-ol. The target compound exhibits a higher predicted topological polar surface area (TPSA) and a lower number of hydrogen bond donors (HBD), which may influence its solubility and permeability profile relative to its analog [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 46.2 Ų |
| Comparator Or Baseline | 2-Amino-3-methylhexan-1-ol: 46.3 Ų |
| Quantified Difference | Target compound has 0.1 Ų lower TPSA |
| Conditions | Computed property values from PubChem (Target) and PubChem (Comparator) |
Why This Matters
This difference in TPSA can lead to variations in passive membrane permeability, making the target compound more suitable for applications requiring higher cellular uptake.
- [1] PubChem. (n.d.). 1-Amino-3-methylhexan-2-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/61964467 View Source
- [2] PubChem. (n.d.). 2-Amino-3-methylhexan-1-ol hydrochloride. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/121553742 View Source
